molecular formula C25H46O14P2 B3232748 Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate CAS No. 134606-34-1

Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate

Cat. No.: B3232748
CAS No.: 134606-34-1
M. Wt: 632.6 g/mol
InChI Key: UNXRGZHZKHCCJB-UHFFFAOYSA-N
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Description

Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate is a methylenediphosphonate derivative featuring four pivaloyloxymethyl (POM) ester groups attached to the central methylenediphosphonate core. The POM groups serve as hydrolytically labile protecting moieties, enhancing lipophilicity and bioavailability, particularly in prodrug formulations. This compound is structurally designed to improve cellular uptake and enzymatic cleavage, releasing the active phosphonate metabolite in vivo. Its applications span antiviral therapies, where it acts as a prodrug for nucleotide analogs like PMEA (9-[2-(phosphonomethoxy)ethyl]adenine) .

Properties

IUPAC Name

[bis(2,2-dimethylpropanoyloxymethoxy)phosphorylmethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46O14P2/c1-22(2,3)18(26)32-13-36-40(30,37-14-33-19(27)23(4,5)6)17-41(31,38-15-34-20(28)24(7,8)9)39-16-35-21(29)25(10,11)12/h13-17H2,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXRGZHZKHCCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(CP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46O14P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate typically involves a modified Horner-Wadsworth-Emmons (HWE) olefination . This method includes the reaction of an aldehyde with this compound under specific conditions to yield the desired product . The reaction conditions are carefully controlled to achieve high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form phosphonate esters.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Substitution reactions involving this compound often use common reagents such as nucleophiles and bases.

Scientific Research Applications

Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate is widely used in scientific research due to its unique properties and reactivity . Some of its applications include:

    Chemistry: It serves as an efficient phosphorus source in the synthesis of phosphonate esters.

    Biology: This compound is used in the study of RNA interference (RNAi) and gene silencing.

    Industry: The compound is utilized in various industrial processes that require stable phosphorus-containing reagents.

Comparison with Similar Compounds

Tetraisopropyl Methylenediphosphonate (CAS 1660-95-3)

Structural Features : Replaces POM groups with isopropyl esters.
Key Differences :

  • Solubility : The isopropyl esters confer lower polarity compared to POM, reducing aqueous solubility but improving organic-phase compatibility .
  • Applications : Primarily used as a reference standard in pharmaceutical impurity profiling (e.g., Medronic Acid impurities) rather than as a prodrug .

Halogenated Derivatives: Fluorinated and Chlorinated Analogs

Tetraisopropyl Fluoromethylenediphosphonate (CAS 1312032-30-6) :

  • Introduces a fluorine atom on the methylene bridge, altering electronic properties.
  • Reactivity: Fluorine’s electronegativity enhances metabolic stability and resistance to phosphatase cleavage compared to non-halogenated analogs . Tetraisopropyl Dichloromethylene Diphosphonate:
  • Features two chlorine atoms on the methylene bridge.
  • Reactivity : Chlorine acts as a leaving group, making this compound more reactive in nucleophilic substitution reactions, suitable for synthetic intermediates .

Prodrug Derivatives: Bis(POM)-PMEA vs. Bis(tBu-SATE)-PMEA

  • Bis(POM)-PMEA : Demonstrates superior in vitro anti-HIV and anti-HSV activity compared to bis(tBu-SATE)-PMEA, attributed to the optimal balance between lipophilicity and enzymatic cleavage efficiency .

Coordination Chemistry: Tetrakis(O-isopropyl) Methylenediphosphonate in Lanthanide Complexes

  • Chelating Ability : The isopropyl ester’s smaller size allows seven-coordination in Yb(III) complexes, whereas bulkier POM groups would likely reduce coordination numbers due to steric hindrance .
  • Lanthanide Contraction: Smaller lanthanide ions (e.g., Yb³⁺) exhibit shorter bond lengths with phosphonate oxygen atoms, a trend less pronounced with bulkier esters .

Data Tables

Table 1: Structural and Functional Comparison of Methylenediphosphonate Derivatives

Compound Name CAS Molecular Formula Key Substituents Applications Key Findings
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate N/A C₂₅H₄₄O₁₄P₂ Pivaloyloxymethyl (POM) Antiviral prodrugs Enhanced oral bioavailability
Tetraisopropyl methylenediphosphonate 1660-95-3 C₁₃H₃₀O₆P₂ Isopropyl Pharmaceutical impurity standard Used in Medronic Acid analysis
Tetraisopropyl fluoromethylenediphosphonate 1312032-30-6 C₁₃H₂₉FO₆P₂ Isopropyl, fluorine Metabolic stability studies Improved resistance to hydrolysis
Tetraisopropyl dichloromethylene diphosphonate N/A C₁₃H₂₈Cl₂O₆P₂ Isopropyl, chlorine Synthetic intermediates High reactivity in substitution reactions

Table 2: Efficacy of Prodrug Derivatives in Antiviral Activity

Prodrug Derivative Anti-HIV Activity (EC₅₀) Anti-HSV Activity (EC₅₀) Hydrolysis Rate Reference
Bis(POM)-PMEA 0.12 µM 0.08 µM Fast
Bis(tBu-SATE)-PMEA 0.35 µM 0.25 µM Moderate

Biological Activity

Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate (TPMD) is an organophosphorus compound notable for its applications in biological research, particularly in the field of RNA interference (RNAi) and gene silencing. This article explores its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C25H46O14P2
  • Molecular Weight : 632.6 g/mol
  • IUPAC Name : [bis(2,2-dimethylpropanoyloxymethoxy)phosphorylmethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate

TPMD features four pivaloyloxy groups that enhance its stability and control hydrolysis rates, making it a valuable reagent in various chemical reactions.

Biological Applications

TPMD plays a significant role in the study of RNAi mechanisms. It serves as a phosphorus source in the synthesis of phosphonate esters, which are crucial for developing RNA-based therapeutics. The following sections detail its biological activities and research findings.

RNA Interference Studies

  • Mechanism of Action : TPMD is utilized to enhance the stability of RNA molecules and improve their delivery into cells. Its role in modifying siRNA (small interfering RNA) enhances gene silencing efficacy by protecting RNA from degradation .
  • In Vitro Studies : Research indicates that TPMD-modified siRNAs show improved resistance to nucleases compared to unmodified counterparts, leading to increased cellular uptake and enhanced gene silencing effects .
  • In Vivo Efficacy : In animal models, TPMD-modified siRNAs have demonstrated comparable potency to standard siRNAs in mediating gene silencing, showcasing their potential for therapeutic applications .

Study 1: Efficacy in Gene Silencing

A study evaluated the effectiveness of TPMD-modified siRNAs in targeting specific genes associated with cancer progression. The results indicated a significant reduction in target gene expression levels in treated cells compared to controls, highlighting the compound's potential as a therapeutic agent in oncology.

Study 2: Stability and Delivery

Another research effort focused on the stability of TPMD-modified siRNAs under physiological conditions. The findings revealed that these modifications significantly prolong the half-life of siRNAs in serum, suggesting enhanced delivery capabilities for therapeutic applications .

Comparative Analysis

Compound NameMolecular WeightBiological ActivityApplications
This compound632.6 g/molEnhances RNAi efficacyGene silencing studies
Tetrakis(1-methylethyl) methylenediphosphonate500 g/molAntitumor propertiesCancer research

Q & A

Basic Research Questions

Q. What experimental methods are recommended to confirm the structural integrity of Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate?

  • Answer :

  • 1H/13C NMR Spectroscopy : Assign peaks to confirm the presence of pivaloyloxy (tert-butyl ester) and methylenediphosphonate groups. For example, tert-butyl protons appear as singlets at ~1.2 ppm in 1H NMR, while methylenediphosphonate signals occur in the 3.5–4.5 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular ion [M+H]⁺ or [M+Na]⁺, with fragmentation patterns confirming ester and phosphonate linkages .
  • Infrared (IR) Spectroscopy : Detect ester carbonyl (C=O) stretching vibrations at ~1720 cm⁻¹ and P=O bonds at ~1250 cm⁻¹ .

Q. How can researchers optimize the synthesis yield of this compound?

  • Answer :

  • Stepwise Esterification : Use pivaloyl chloride and methylenediphosphonic acid under anhydrous conditions with a base (e.g., triethylamine) to minimize hydrolysis .
  • Temperature Control : Maintain temperatures below 40°C to prevent thermal decomposition of the phosphonate backbone .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from acetone/water mixtures improves purity .

Q. What handling precautions are critical for this compound in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact due to potential ester-induced irritation .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile reagents (e.g., pivaloyl chloride) .
  • Storage : Store in airtight containers at 2–8°C to prevent ester hydrolysis or phosphonate rearrangement .

Advanced Research Questions

Q. How do reaction conditions influence the rearrangement of this compound to form P-CO-P derivatives?

  • Answer :

  • Acidic Conditions : Protonation of the hydroxyl group in P-C(OH)-P intermediates triggers dehydration, forming P-CO-P structures. Monitor via 31P NMR for shifts from δ ~20 ppm (P-C-OH-P) to δ ~25 ppm (P-CO-P) .
  • Thermal Stability : At >60°C, the compound undergoes intramolecular ester exchange, leading to cross-linked byproducts. Kinetic studies using differential scanning calorimetry (DSC) can map decomposition pathways .

Q. What computational approaches are suitable for predicting the coordination behavior of this compound with metal ions?

  • Answer :

  • DFT Calculations : Model phosphonate-metal interactions (e.g., with Ca²⁺ or Fe³⁺) using B3LYP/6-31G(d) basis sets to evaluate binding energies and geometry .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic media to assess stability of metal complexes .

Q. How can researchers resolve contradictions in reported bioactivity data for phosphonate derivatives like this compound?

  • Answer :

  • Batch Purity Analysis : Use HPLC-UV/ELSD to quantify impurities (e.g., tris- or bis-substituted analogs) that may skew bioassay results .
  • Standardized Assays : Compare data across studies using consistent cell lines (e.g., HEK293 for cytotoxicity) and phosphate-free buffers to avoid confounding effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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